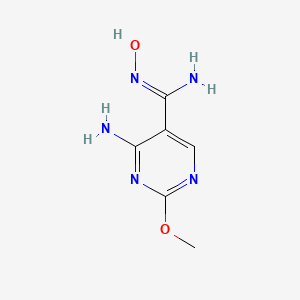
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
科学的研究の応用
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Industry: It may be used in the synthesis of agrochemicals and other industrially relevant compounds
作用機序
The mechanism of action of 4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in DNA synthesis and repair, such as thymidylate synthase.
Pathways Involved: It may interfere with nucleotide metabolism and inhibit the proliferation of cancer cells by disrupting DNA replication.
類似化合物との比較
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Known for its role as a precursor to thiamine pyrophosphate, a derivative of thiamine (vitamin B1).
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use as an insensitive energetic material.
Uniqueness
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its potential as a lead compound in drug development and its versatility in various chemical reactions make it a valuable compound for further research and application.
特性
分子式 |
C6H9N5O2 |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
4-amino-N'-hydroxy-2-methoxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H9N5O2/c1-13-6-9-2-3(4(7)10-6)5(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10) |
InChIキー |
ZYFWXXKNCFXQRZ-UHFFFAOYSA-N |
異性体SMILES |
COC1=NC=C(C(=N1)N)/C(=N/O)/N |
正規SMILES |
COC1=NC=C(C(=N1)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


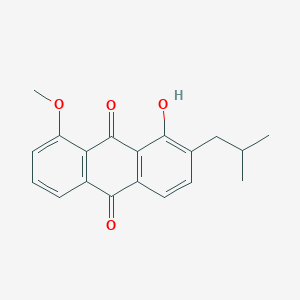
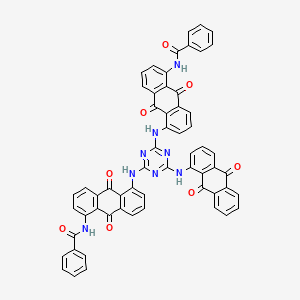
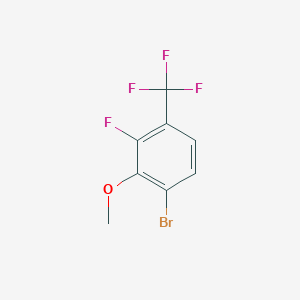
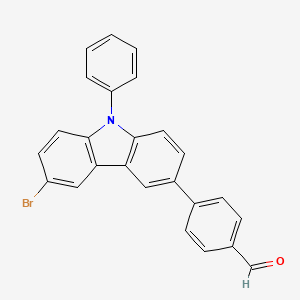
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
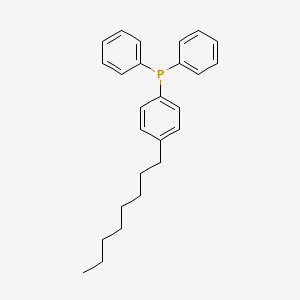
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
